molecular formula C10H12N4O2 B184808 7-Allyltheophylline CAS No. 61444-26-6

7-Allyltheophylline

Cat. No. B184808
CAS RN: 61444-26-6
M. Wt: 220.23 g/mol
InChI Key: ZGIBYCLLIMGXEZ-UHFFFAOYSA-N
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Description

7-Allyltheophylline is a chemical compound with the molecular formula C10H12N4O2 and a molecular weight of 220.2279 . It is a derivative of theophylline, which is a drug that inhibits phosphodiesterase and blocks adenosine receptors .


Synthesis Analysis

The synthesis of 7-Allyltheophylline involves chemical modification of the propyl side chain of 7-(2,3-dihydroxyprop-1-yl)theophylline, leading to a variety of heterocyclic compounds linked to the theophylline by a methylene group .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Allyltheophylline are not detailed in the sources retrieved, it’s worth noting that theophylline and its derivatives are known to undergo various chemical reactions. For instance, theophylline can react with potassium carbonate .

Scientific Research Applications

  • Antimicrobial and Antifungal Activity : Research on 7-allyltheophylline derivatives has demonstrated significant antimicrobial and antifungal activities. These derivatives were particularly effective against standard test-strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. This suggests potential for use in combating infections caused by these pathogens (Gotsulya et al., 2015).

  • Antibacterial Properties : Novel theophylline-based ionic liquids, including those with allyl groups, have shown different levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates potential applications in designing targeted antimicrobial agents (Borkowski et al., 2016).

  • Actoprotective Properties : The actoprotective activity (enhancing physical performance under stress) of 7-allyltheophylline derivatives was studied, indicating potential use in enhancing physical endurance. One compound increased swimming duration in rats, suggesting its efficacy in actoprotective applications (Gotsulya, 2016).

  • Drug Delivery Enhancement : Research on prodrugs of theophylline, such as 7-acyloxymethyl derivatives, demonstrated enhanced delivery through the skin. This could be significant for transdermal drug delivery systems (Sloan & Bodor, 1982).

  • Bronchodilator Activity : The bronchodilator activity of xanthine derivatives, with functional groups at the 1- or 7-position, has been studied. Alterations in these positions, such as the introduction of allyl groups, showed potential for treating conditions like asthma (Miyamoto et al., 1993).

  • Diuretic Effects : 7-Allyltheophylline and similar derivatives were tested for diuretic effects. Some derivatives showed significant increases in urine output, indicating potential use in conditions requiring diuresis (Ferguson et al., 1956).

  • Affinity at Adenosine Receptors : Structural alterations in theophylline, including the substitution of the 7-methyl substituent with allyl, have shown varying affinities at adenosine receptors. This could be relevant for developing adenosine receptor-targeted therapies (Daly et al., 1986).

properties

IUPAC Name

1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIBYCLLIMGXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977008
Record name 1,3-Dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Allyltheophylline

CAS RN

61444-26-6
Record name 7-Allyl-1,3-dimethylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61444-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Allyltheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Allyltheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ALLYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC789Z71XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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